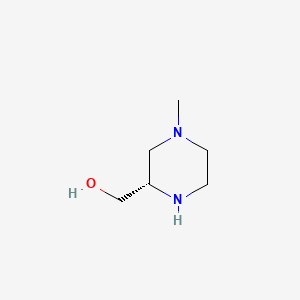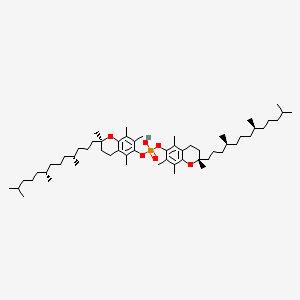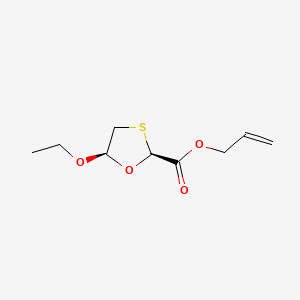
(s)-(4-Methylpiperazin-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Methanol is primarily produced from natural gas, where natural gas is used both as a feedstock and as a process fuel . The biomass-based syngas has a lower H2 content and higher CO2 than the typical syngas obtained from natural gas reforming which is used for the commercial methanol synthesis process .Molecular Structure Analysis
Methanol consists of a methyl group linked with a hydroxyl group . It is not a hydrocarbon since the hydroxyl group is chemically bonded to the carbon atom .Chemical Reactions Analysis
Methanol is used in a wide range of chemical reactions. It is used in the production of formaldehyde, acetic acid, and a variety of other chemicals . The methanol yield is most sensitive to temperature followed by pressure, CO2/CO, and H2/(CO + CO2) molar ratios .Physical And Chemical Properties Analysis
Methanol is a colorless, volatile liquid with a faintly sweet pungent odor . It has a boiling point of 64.7 °C and a melting point of -97.6 °C . It is a flammable, light, poisonous liquid .Applications De Recherche Scientifique
Synthesis and Ligand Applications
A novel synthesis route for (1-Benzylpiperazin-2-yl)methanols from (S)-serine demonstrates the chemical's role as a precursor in creating ligands for central nervous system receptors. This pathway utilizes diastereomeric oxazolidine derivatives as intermediates and highlights the potential of (S)-(4-Methylpiperazin-2-yl)methanol derivatives in medicinal chemistry and pharmacology. The synthesized compounds have shown promising interaction with σ1-receptors, which are significant in various neurological processes and disorders (Beduerftig, Weigl, & Wünsch, 2001).
Catalysis and Material Synthesis
In the realm of materials science, (S)-(4-Methylpiperazin-2-yl)methanol finds application through its involvement in in-situ template generation for synthesizing open-framework zinc phosphites and phosphate. This process highlights the chemical's role in facilitating novel structure-directing agents (SDAs) via N-methylation transformations. Such advancements underscore the material's utility in developing new catalytic processes and materials with potential applications in various industrial and technological domains (Wang et al., 2013).
Methanol as a Feedstock for Biotechnology
(S)-(4-Methylpiperazin-2-yl)methanol's parent compound, methanol, serves as a cornerstone in biotechnological research, particularly in the development of methylotrophic bacteria for bioprocesses. These advancements aim at utilizing methanol as an alternative carbon source for producing value-added chemicals and fuels. The engineering of methylotrophic Escherichia coli to utilize methanol for metabolite production illustrates the broader scientific interest in methanol's applications in sustainable biotechnology and industrial processes (Whitaker et al., 2017).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
[(2S)-4-methylpiperazin-2-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O/c1-8-3-2-7-6(4-8)5-9/h6-7,9H,2-5H2,1H3/t6-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVIKJOXETSHPGJ-LURJTMIESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNC(C1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN[C@@H](C1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(s)-(4-Methylpiperazin-2-yl)methanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![S-(1H-Benzo[d]imidazol-2-yl)-N-ethylthiohydroxylamine](/img/structure/B586015.png)










